molecular formula C21H25N7OS2 B8672438 8-Benzylthio-4-(1-oxidothiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine CAS No. 77749-76-9

8-Benzylthio-4-(1-oxidothiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine

Cat. No. B8672438
CAS RN: 77749-76-9
M. Wt: 455.6 g/mol
InChI Key: JPLIANZOBQSKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzylthio-4-(1-oxidothiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine is a useful research compound. Its molecular formula is C21H25N7OS2 and its molecular weight is 455.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Benzylthio-4-(1-oxidothiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Benzylthio-4-(1-oxidothiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77749-76-9

Molecular Formula

C21H25N7OS2

Molecular Weight

455.6 g/mol

IUPAC Name

4-(8-benzylsulfanyl-2-piperazin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-1,4-thiazinane 1-oxide

InChI

InChI=1S/C21H25N7OS2/c29-31-12-10-27(11-13-31)19-17-18(25-21(26-19)28-8-6-22-7-9-28)20(24-15-23-17)30-14-16-4-2-1-3-5-16/h1-5,15,22H,6-14H2

InChI Key

JPLIANZOBQSKQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C(=N2)N4CCS(=O)CC4)N=CN=C3SCC5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared analogous to Example 2 from 8-benzylthio-2-chloro-4-(1-oxido-thiomorpholino)-pyrimido-[5,4-d]-pyrimidine (m.p.: 188°-190° C.) and piperazine.
Name
8-benzylthio-2-chloro-4-(1-oxido-thiomorpholino)-pyrimido-[5,4-d]-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
O=S1CCN(c2nc(Cl)nc3c(SCc4ccccc4)ncnc23)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.